molecular formula C9H11NO3 B6315385 6-(2-Hydroxypropan-2-yl)picolinic acid CAS No. 1799890-65-5

6-(2-Hydroxypropan-2-yl)picolinic acid

Cat. No.: B6315385
CAS No.: 1799890-65-5
M. Wt: 181.19 g/mol
InChI Key: ROPSAGXDMZTJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxypropan-2-yl)picolinic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a picolinic acid backbone substituted with a hydroxypropan-2-yl group at the 6-position.

Biochemical Analysis

Biochemical Properties

6-(2-Hydroxypropan-2-yl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It acts as an anti-infective and immunomodulator through its role in zinc transport . It was found that the novel 6-pyrazolyl-2-picolinic acids were auxinic compounds .

Cellular Effects

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Metabolic Pathways

This compound is involved in the catabolism of the amino acid tryptophan through the kynurenine pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxypropan-2-yl)picolinic acid typically involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base such as magnesium chloride in tetrahydrofuran (THF) at low temperatures . This method ensures the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxypropan-2-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

6-(2-Hydroxypropan-2-yl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the hydroxypropan-2-yl group.

    6-Hydroxypicolinic Acid: Similar structure but without the hydroxypropan-2-yl substitution.

    2-Picolinic Acid: Differently substituted picolinic acid with distinct chemical properties.

Uniqueness

6-(2-Hydroxypropan-2-yl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new herbicides and therapeutic agents.

Properties

IUPAC Name

6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPSAGXDMZTJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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